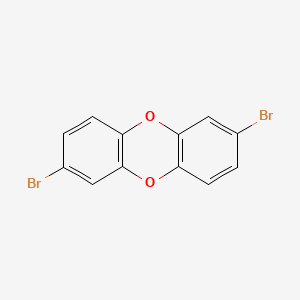

2,7-Dibromodibenzo-P-dioxin

Descripción

Contextualizing Polyhalogenated Dibenzo-p-dioxins as Environmental Contaminants

Polybrominated dibenzo-p-dioxins (PBDDs) and their related compounds, polybrominated dibenzofurans (PBDFs), are recognized as environmental pollutants with properties similar to their chlorinated counterparts. nih.gov These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. undrr.orgepa.gov The primary source of PBDDs is the combustion of materials containing brominated flame retardants (BFRs), which are widely used in plastics, textiles, and electronic equipment. diva-portal.org Other sources include metallurgical industries and the production of certain chemicals. diva-portal.orgacs.org

Like other persistent organic pollutants, PBDDs are resistant to environmental degradation, can be transported over long distances, and bioaccumulate in food chains. undrr.orgontosight.ai Their presence has been detected in various environmental matrices, including air, soil, sediment, and biota, even in remote areas. diva-portal.orgacs.orgnih.gov

Overview of Dioxin-Like Compounds and Their Environmental Relevance

Dioxin-like compounds (DLCs) are a group of chemical compounds that include polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and certain polychlorinated biphenyls (PCBs) and their brominated analogs. wikipedia.org These compounds share a similar chemical structure and a common mechanism of toxicity, which involves the activation of the aryl hydrocarbon (Ah) receptor. wikipedia.org

The environmental relevance of DLCs stems from their persistence, bioaccumulative nature, and toxicity. icm.edu.pl They are ubiquitous in the environment, with major sources including waste incineration, metal smelting, chemical manufacturing, and natural events like forest fires and volcanic eruptions. undrr.orgnih.govresearchgate.net Due to their stability and lipophilicity (tendency to dissolve in fats), DLCs can accumulate in the fatty tissues of organisms, leading to biomagnification through the food web. ontosight.ai

Rationale for Focused Research on 2,7-Dibromodibenzo-P-dioxin

While much of the historical research has focused on the highly toxic chlorinated dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), there is a compelling rationale for dedicated research on specific brominated congeners like this compound.

One key reason is its role as a major product in the thermal degradation of certain brominated compounds. For instance, the pyrolysis of 2,4-dibromophenol (B41371), a compound that can be present in various industrial applications, yields this compound as the primary product. researchgate.net This highlights a specific formation pathway that contributes to its environmental presence.

The synthesis of this compound has been achieved through various laboratory methods, including the sulfonation of dibenzo-p-dioxin (B167043) followed by a series of reactions, and the thermal condensation of potassium 2-bromo-4-chlorophenate. researchgate.netjst.go.jp The availability of pure standards of this compound is essential for conducting detailed studies on its physicochemical properties, environmental fate, and toxicological profile.

Data on this compound

| Property | Value |

| Chemical Formula | C₁₂H₆Br₂O₂ |

| Molecular Weight | 341.98 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 194.0 to 198.0 °C |

| CAS Number | 39073-07-9 |

Table 1: Physicochemical properties of this compound. tcichemicals.comrealab.ua

Structure

3D Structure

Propiedades

IUPAC Name |

2,7-dibromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZRQZSGNKQNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192318 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39073-07-9 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039073079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Formation Pathways of 2,7 Dibromodibenzo P Dioxin

Anthropogenic and Natural Sources of Polybrominated Dibenzo-p-dioxins

The primary sources of PBDDs are anthropogenic. They are generated through industrial processes involving brominated organic chemicals and during combustion nih.gov. While the vast majority of PBDDs originate from human activities, there is evidence suggesting a potential for natural formation. Studies on biota samples from the Baltic Sea, for instance, have led to the theory that some PBDDs may be formed from natural precursors in marine systems. One such proposed pathway involves the bromoperoxidase-mediated oxidative coupling of 2,4,6-tribromophenol, a substance that is naturally formed in marine environments. However, the direct formation of 2,7-Dibromodibenzo-p-dioxin through such natural processes has not been definitively established.

A significant anthropogenic pathway for the formation of PBDDs is their creation as unintended contaminants during the production of various brominated organic chemicals. These chemicals include certain pesticides, solvents, and chemical intermediates.

The most notable precursors for PBDD formation are Brominated Flame Retardants (BFRs). These compounds are added to a wide array of consumer products, including plastics, textiles, and electronics, to reduce flammability mdpi.com. PBDDs can be present as impurities in commercial BFR formulations nih.gov. While polybrominated dibenzofurans (PBDFs) are often the major contaminants in BFRs like polybrominated diphenyl ethers (PBDEs), PBDDs can also be formed nih.gov. The thermal stress applied to BFRs during the manufacturing of flame-retarded products can also lead to the formation of PBDDs nih.govresearchgate.net. The table below lists BFRs and other brominated compounds that are considered potential sources of PBDD contamination.

| Precursor Chemical Group | Specific Examples | Role/Use |

| Brominated Flame Retardants (BFRs) | Polybrominated Diphenyl Ethers (PBDEs), Tetrabromobisphenol A (TBBPA) | Additives in plastics, electronics, textiles |

| Brominated Phenols | 2,4-Dibromophenol (B41371), 2,4,6-Tribromophenol | Fungicides, wood preservatives, intermediates for BFRs |

| Other Brominated Organics | Bromophos, Bromoxynil | Pesticides |

This table summarizes key chemical classes known to be associated with the formation of PBDDs as by-products.

Thermolytic Degradation Processes and Combustion Sources

Thermal processes, particularly those involving the degradation and combustion of brominated materials, are a major source of this compound and other PBDDs. These compounds can be formed through precursor condensation or through a process known as de novo synthesis, where they are built from simpler molecules on the surface of particles like fly ash during cooling researchgate.net.

The high-temperature decomposition (pyrolysis) of brominated phenols is a key pathway for the formation of PBDDs. Laboratory studies have demonstrated that the structure of the resulting dioxin is directly related to the precursor molecule. Specifically, the thermal reaction of 2,4-dibromophenol has been shown to produce this compound as the major product researchgate.net. This occurs through the condensation of bromophenoxy radicals. The pyrolysis of other bromophenols can also yield various PBDD congeners, depending on the position of the bromine atoms on the phenol (B47542) ring.

| Precursor Compound | Major PBDD Product | Other Noted Products |

| 2,4-Dibromophenol | This compound | Mono- and Tri-brominated dibenzo-p-dioxins, Dibenzofurans |

| 2-Bromophenol | Dibenzo-p-dioxin (B167043), 1-Monobromodibenzo-p-dioxin | Dibenzofurans, Brominated Dibenzofurans |

| 2,6-Dibromophenol | Brominated Dioxin Isomers | - |

| 2,4,6-Tribromophenol | Brominated Dioxin Isomers | - |

This table details the primary PBDD products identified from the laboratory pyrolysis of specific brominated phenol precursors, based on research findings researchgate.netnih.gov.

The formation of dioxins in combustion systems is not limited to gas-phase reactions. Solid particles in flue gas, particularly fly ash, provide a surface that can catalyze the formation of PBDDs mdpi.com. This surface-mediated or heterogeneous catalysis can occur through de novo synthesis, where carbon, bromine, and oxygen on the fly ash surface react to form dioxins at temperatures typically between 200°C and 400°C. Fly ash contains metal oxides that can act as catalysts in these reactions. While this mechanism is well-studied for chlorinated dioxins, the same principles apply to their brominated analogues. The presence of fly ash can lower the destruction efficiency of dioxins in industrial systems by simultaneously providing a pathway for their formation nih.gov.

Municipal solid waste incinerators (MSWIs) and other industrial combustion processes are significant sources of PBDDs. When products containing BFRs reach the end of their life and are incinerated, the brominated compounds can be converted into PBDDs and PBDFs nih.gov. These compounds are then found in the flue gas and, more significantly, concentrated in the fly ash captured by pollution control devices mdpi.comipen.org. Studies analyzing fly ash from MSWIs consistently find a complex mixture of chlorinated and, when bromine is present in the waste stream, brominated dioxins researchgate.netnih.govnih.gov. The concentration and specific types of PBDDs formed depend on the composition of the waste being burned and the conditions of the incinerator, such as temperature and the efficiency of air pollution control systems ipen.org.

Environmental Distribution and Transport of this compound

Soil Contamination and Distribution Dynamics

The table below presents a hypothetical structure for reporting soil contamination data for 2,7-DiBDD, which could be populated if such data becomes available through future research and environmental monitoring.

Interactive Data Table: Hypothetical Soil Contamination Levels of this compound

| Site Type | Sample ID | Depth (cm) | Concentration (pg/g dw) | Analytical Method | Reference |

| Industrial | S-01 | 0-10 | Data Not Available | GC-HRMS | N/A |

| Agricultural | S-02 | 0-15 | Data Not Available | GC-HRMS | N/A |

| Urban | S-03 | 0-5 | Data Not Available | GC-HRMS | N/A |

| Background | S-04 | 0-20 | Data Not Available | GC-HRMS | N/A |

Note: This table is for illustrative purposes only. No specific data for this compound were found in the reviewed literature.

Aquatic Environment Occurrence and Sediment Interactions

Specific monitoring data for this compound in aquatic environments, including water and sediment, are not extensively documented. Studies on PBDDs in aquatic systems have been undertaken, revealing their presence in sediments, which act as a major sink for these persistent organic pollutants pops.intpops.int. The behavior of PBDDs in aquatic environments is expected to be similar to that of PCDDs, characterized by low water solubility and strong binding to particulate matter and sediments epa.gov. The congener profiles of PBDDs in sediments can vary depending on the source of contamination nih.gov.

A draft risk profile by the Stockholm Convention on Persistent Organic Pollutants lists this compound (2,7-DiBDD) and notes that PBDD congeners have been found in sediment layers corresponding to the pre-industrial era, suggesting natural formation in coastal environments pops.intpops.int.

The following is a proposed format for presenting data on the occurrence of 2,7-DiBDD in aquatic environments, pending future research findings.

Interactive Data Table: Hypothetical Concentrations of this compound in Aquatic Environments

| Location | Matrix | Concentration (pg/L or pg/g dw) | Sampling Date | Analytical Method | Reference |

| River Estuary | Water | Data Not Available | YYYY-MM-DD | GC-HRMS | N/A |

| Coastal Sediment | Sediment | Data Not Available | YYYY-MM-DD | GC-HRMS | N/A |

| Lake Sediment | Sediment | Data Not Available | YYYY-MM-DD | GC-HRMS | N/A |

| Open Ocean Water | Water | Data Not Available | YYYY-MM-DD | GC-HRMS | N/A |

Note: This table is for illustrative purposes only. No specific quantitative data for this compound were found in the reviewed literature.

Bioaccumulation and Trophic Transfer within Ecosystems

The bioaccumulation potential of this compound is not well-documented with specific studies. However, the lipophilic nature of PBDDs suggests a tendency to accumulate in the fatty tissues of organisms researchgate.net. The process of bioaccumulation and biomagnification in food webs is a significant concern for persistent organic pollutants.

There is a lack of specific research on the trophic transfer of this compound in terrestrial food chains. Studies on other persistent organic pollutants, such as polybrominated diphenyl ethers (PBDEs) and PCBs, have demonstrated their potential for biomagnification in terrestrial ecosystems researchgate.netnih.govnih.govresearchgate.net. It is plausible that 2,7-DiBDD could also be subject to trophic transfer, moving from soil and plants to herbivores and then to carnivores, with concentrations potentially increasing at higher trophic levels. However, without specific data, this remains a hypothesis based on the behavior of similar compounds.

While the bioaccumulation of PBDDs in aquatic organisms has been reported, specific data for this compound are not available in the reviewed literature. Studies on PCDDs have shown that fish tissue often exhibits enrichment in less chlorinated congeners compared to the surrounding sediment nih.gov. The accumulation patterns of PBDDs in aquatic biota are complex and can be influenced by factors such as the lipid content of the organism and the specific congener's properties nih.govmdpi.com. The general principles of biomagnification suggest that concentrations of persistent and lipophilic compounds like PBDDs could increase at higher trophic levels in the aquatic food web epa.govwikipedia.orgresearchgate.netepa.govnih.gov.

The table below illustrates how data on the bioaccumulation of 2,7-DiBDD in aquatic food webs could be presented if it were to become available.

Interactive Data Table: Hypothetical Bioaccumulation of this compound in an Aquatic Food Web

| Trophic Level | Organism | Tissue | Concentration (pg/g lw) | Biomagnification Factor (BMF) | Reference |

| Primary Producer | Algae | Whole Body | Data Not Available | N/A | N/A |

| Primary Consumer | Zooplankton | Whole Body | Data Not Available | Data Not Available | N/A |

| Secondary Consumer | Small Fish | Muscle | Data Not Available | Data Not Available | N/A |

| Tertiary Consumer | Predatory Fish | Liver | Data Not Available | Data Not Available | N/A |

Note: This table is for illustrative purposes only. No specific data for this compound were found in the reviewed literature.

Toxicological Mechanisms and Biological Interactions of 2,7 Dibromodibenzo P Dioxin

Molecular Mechanisms of Action

The toxic effects of 2,7-DBDD, like other dioxin-like compounds, are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR). nih.goveaht.org This ligand-activated transcription factor is central to a cascade of cellular events that lead to changes in gene expression and subsequent biological responses. nih.govnih.gov

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The initial step in the mechanism of action of 2,7-DBDD is its binding to the AhR, a cytosolic transcription factor. beilstein-journals.org In its inactive state, the AhR is part of a protein complex. nih.gov Upon binding of a ligand like 2,7-DBDD, the receptor undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus. nih.govbeilstein-journals.org In the nucleus, the activated AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein. nih.govbeilstein-journals.org This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic responsive elements (XREs) in the promoter regions of target genes. beilstein-journals.orgnih.gov

Studies have shown that the human AhR (hAhR) has a lower affinity for some ligands compared to the mouse AhR (mAhR). nih.govcapes.gov.br For instance, competitive ligand-binding assays using a photoaffinity ligand, 2-azido-3-[125I]iodo-7,8-dibromodibenzo-p-dioxin, revealed that the hAhR has a lower affinity for this ligand compared to the mAhR(b-1) allele. nih.govcapes.gov.br This difference in affinity has been attributed to a single amino acid variation in the ligand-binding domain. nih.gov

Gene Expression Modulation and Transcriptional Alterations

The binding of the AhR-ARNT complex to DREs initiates the modulation of gene expression. nih.govgoogle.com This can lead to either the activation or repression of transcription of a battery of target genes. nih.govoup.com The regulation of these genes is a fundamental aspect of the toxicological effects of dioxin-like compounds. oup.com The process of altering gene expression can occur through several mechanisms, including blocking transcription elongation, interfering with the formation of the transcription initiation complex, or through the action of fused trans-effector domains. nih.gov The ability of the AhR to interact with a diverse range of chemicals suggests a promiscuous ligand-binding site. annualreviews.org

Induction of Cytochrome P450 Enzymes (e.g., CYP1A1, AHH, EROD)

A well-documented consequence of AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1A subfamily, such as CYP1A1. nih.gov The induction of these enzymes is a hallmark of exposure to dioxin-like compounds. pops.int The activity of these enzymes can be measured through assays for Aryl Hydrocarbon Hydroxylase (AHH) and 7-ethoxyresorufin-O-deethylase (EROD). pops.intnih.gov

Studies have demonstrated a direct relationship between the binding affinity of dioxin-like compounds to the AhR and the induction of AHH. nih.gov For polybrominated dibenzo-p-dioxins (PBDDs), there is a strong correlation between the in vitro AHH induction and in vivo toxic responses. nih.gov The induction of EROD activity is also a sensitive biomarker for exposure to these compounds and has been observed in various cell cultures, including avian hepatocytes. nih.govdeepdyve.com The relative potencies of different PBDD congeners to induce AHH and EROD have been compared to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). pops.int

| Compound | Response | EC50 (M) | Relative Potency (vs. TCDD) |

| 2,3,7,8-TCDD | AHH Induction | 7.60 x 10⁻¹¹ | 1.0 |

| 2,3,7,8-TCDD | EROD Induction | 8.00 x 10⁻¹¹ | 1.0 |

| 2,3,7,8-TeBDD | AHH Induction | - | > TCDD in liver (in vivo) |

| 1,2,3,7,8-PeBDD | AHH Induction | - | Significant |

| 2,3,7,8-TeBDF | AHH Induction | - | Significant |

Data compiled from various in vitro and in vivo studies. pops.int EC50 values represent the concentration at which 50% of the maximal response is observed. Relative potency is calculated relative to TCDD.

Oxidative Stress Induction Pathways

Exposure to dioxin-like compounds, including brominated dioxins, can lead to the induction of oxidative stress. nih.gov This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. nih.gov The induction of CYP1A1 can contribute to the generation of ROS, which in turn can cause damage to cellular components such as lipids, proteins, and DNA. oup.com Evidence for TCDD-induced oxidative stress includes enhanced lipid peroxidation, increased DNA damage, and alterations in cellular antioxidant levels. nih.gov While the direct evidence for 2,7-DBDD is less abundant, the similar mechanism of action through AhR suggests that it likely contributes to oxidative stress as well.

Structure-Activity Relationships (SARs) in Polybrominated Dioxins

The toxic potency of PBDDs is highly dependent on their chemical structure, particularly the number and position of the bromine atoms on the dibenzo-p-dioxin (B167043) backbone. nih.govdiva-portal.org

Influence of Halogenation Pattern on Receptor Binding Affinity

The structure-activity relationships (SARs) for PBDDs are well-established and are comparable to those of their chlorinated analogs, the polychlorinated dibenzo-p-dioxins (PCDDs). nih.govoup.com The highest toxic potency and AhR binding affinity are observed for congeners with bromine atoms in the lateral positions (2, 3, 7, and 8). pops.intnih.gov The presence of halogen atoms in these lateral positions is a critical determinant of a compound's ability to bind to the AhR and elicit a "dioxin-like" toxic response. beilstein-journals.org

The addition of bromine atoms to non-lateral positions or the removal of lateral bromine atoms generally leads to a reduction in the compound's activity. nih.gov Research has shown a strong linear correlation between the in vitro AHH induction and in vivo toxic endpoints for various PBDDs, underscoring the predictive power of these in vitro assays. nih.gov

| Compound | Halogenation Pattern | Relative AhR Binding Affinity (vs. TCDD) |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin | 2,3,7,8- | High |

| 1,3,7,8-Tetrabromodibenzo-p-dioxin | 1,3,7,8- | Lower |

| 1,2,4,7,8-Pentabromodibenzo-p-dioxin | 1,2,4,7,8- | Lower |

| 2,7-Dibromodibenzo-p-dioxin | 2,7- | Moderate |

This table illustrates the general trend of how halogenation patterns influence AhR binding affinity based on established SAR principles. beilstein-journals.orgnih.gov

Quantitative Structure-Toxicity Relationship (QSTR) Studies

Quantitative Structure-Toxicity Relationship (QSTR) studies are computational models that aim to predict the toxicity of chemical compounds based on their molecular structure. scholarsresearchlibrary.com For this compound (2,7-DBDD), a member of the polybrominated dibenzo-p-dioxins (PBDDs), QSTR studies are crucial for estimating its potential toxicity, often in relation to its well-studied chlorinated analog, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

The toxicity of dioxin-like compounds is primarily mediated through their binding to the aryl hydrocarbon receptor (AhR). eaht.org Therefore, QSTR models for these compounds often focus on predicting their AhR binding affinity. The general principle is that a higher binding affinity correlates with greater toxicity. eaht.org These models use various molecular descriptors, which are numerical values that describe the chemical and physical properties of a molecule.

In a study involving a dataset of polychlorinated and polybrominated dibenzo-p-dioxins, the experimental biological toxicity (expressed as pEC50) of 2,7-DBDD was reported to be 7.81. scholarsresearchlibrary.comijpsr.info QSTR models have been developed using statistical methods like Genetic Function Approximation (GFA) to establish a mathematical relationship between molecular descriptors and the observed toxicity. scholarsresearchlibrary.comijpsr.info These models can then be used to predict the toxicity of other, less-studied PBDDs.

The Toxic Equivalency Factor (TEF) concept is a direct application of QSTR principles, assigning a relative toxicity value to dioxin-like compounds compared to TCDD, which has a TEF of 1.0. wikipedia.orgornl.gov Although a specific TEF for 2,7-DBDD is not consistently reported across all studies, QSTR models provide a framework for its estimation. The accuracy of these predictions depends on the quality of the experimental data and the statistical validity of the model. ijpsr.info

Table 1: Experimental Toxicity Data for this compound

| Compound | Experimental Toxicity (pEC50) |

| This compound | 7.81 scholarsresearchlibrary.comijpsr.info |

| 2-Bromodibenzo-p-dioxin | 6.53 scholarsresearchlibrary.comijpsr.info |

| 2,3-Dichlorodibenzo-p-dioxin | Not specified |

| 1-Chlorodibenzofuran | 4.53 scholarsresearchlibrary.com |

| 2-Chlorodibenzofuran | 3.55 scholarsresearchlibrary.com |

Endocrine Disrupting Potentials

Interference with Estrogen Metabolism and Signaling Pathways

Dioxin-like compounds, including PBDDs such as 2,7-DBDD, are recognized as endocrine disruptors. d-nb.infoendocrinedisruption.org Their primary mechanism of endocrine disruption involves interaction with the AhR, which can then cross-talk with other signaling pathways, including those regulated by estrogen. researchgate.net

Activation of the AhR by compounds like 2,7-DBDD can lead to the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. eaht.org These enzymes are involved in the metabolism of various endogenous compounds, including steroid hormones like estrogen. Increased enzymatic activity can alter the balance of estrogen metabolites, potentially leading to adverse health effects.

Furthermore, there is evidence of cross-talk between the AhR and estrogen receptor (ER) signaling pathways. researchgate.net This interaction can occur at the promoter level of target genes, leading to either synergistic or antagonistic effects on gene expression. While direct studies on 2,7-DBDD's interference with estrogen signaling are limited, the known mechanisms of dioxin-like compounds suggest a potential for such interactions.

Impact on Thyroid Hormone Homeostasis

Exposure to environmental toxins, including dioxins, has been shown to interfere with the production, transport, and metabolism of thyroid hormones. nih.gov Chemicals with structural similarities to thyroid hormones can bind to thyroid receptors, acting as either agonists or antagonists. nih.gov

Polybrominated diphenyl ethers (PBDEs), which are structurally related to PBDDs, have been found to negatively influence thyroid hormone metabolism. d-nb.info Studies have shown that exposure to dioxin-like compounds can lead to alterations in circulating levels of thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), and thyroid-stimulating hormone (TSH). d-nb.info For instance, in some studies, exposure to dioxins around the time of birth was associated with higher T4 and TSH levels. d-nb.info

Molecular Docking Simulations of Nuclear Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,7-DBDD, molecular docking simulations are employed to understand its interaction with nuclear receptors, primarily the AhR. ftstjournal.com

The binding of a ligand like 2,7-DBDD to the AhR is a critical step in mediating its toxic effects. ftstjournal.com Molecular docking studies can help to visualize and quantify this interaction, providing insights into the binding affinity and the specific molecular forces involved, such as hydrogen bonds and hydrophobic interactions.

These simulations can also be used to compare the binding of different PBDD congeners to the AhR, helping to explain differences in their toxic potency. For example, the position of the bromine atoms on the dibenzo-p-dioxin structure can significantly influence the binding affinity. ftstjournal.com While detailed molecular docking results specifically for 2,7-DBDD's interaction with various nuclear receptors are not extensively published, the methodology is a key tool in QSTR and risk assessment for this class of compounds.

Immunotoxicity Considerations for Polybrominated Dioxins

The immunotoxic effects of chlorinated dioxins are well-documented, with thymus atrophy being a hallmark of exposure in laboratory animals. inchem.org Limited data on PBDDs confirm their expected immunotoxic potential. inchem.org The toxic effects of PBDDs, including immunotoxicity, are believed to be mediated through the AhR, similar to their chlorinated counterparts. ee-net.ne.jp

Developmental and Reproductive Toxicity in Aquatic and Terrestrial Organisms

Dioxins and dioxin-like compounds are potent developmental and reproductive toxicants in a wide range of organisms. inchem.orgresearchgate.net Exposure during critical developmental periods can lead to irreversible adverse effects. nih.gov

In aquatic organisms, such as fish, exposure to dioxin-like compounds can cause a condition known as blue-sac syndrome, characterized by pericardial and yolk-sac edema, craniofacial malformations, and ultimately, mortality. researchgate.netresearchgate.net For example, studies on the structurally similar compound 2,7-dibromocarbazole in zebrafish have shown it to be the most toxic among the tested polyhalogenated carbazoles, causing pericardial edema and other developmental abnormalities. nih.gov

In terrestrial organisms, reproductive effects can include reduced fertility, altered sex hormone levels, and developmental abnormalities in offspring. researchgate.netoup.com Dioxins can cross the placenta and accumulate in the developing fetus, potentially leading to a range of birth defects and developmental delays. birthdefects.org The effects of PBDDs are expected to be similar to those of their chlorinated analogs, including adverse impacts on reproduction and development. diva-portal.orgresearchgate.net

Effects on Early Life Stage Development

Dioxins and related compounds are known to be potent developmental toxicants. nih.govtandfonline.com Vertebrate embryos are particularly sensitive to these substances. nih.gov Exposure during early life stages can lead to a range of adverse outcomes.

Research on the chlorinated analogue, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), provides a model for understanding the potential effects of brominated dioxins like 2,7-DBDD. Studies on zebrafish (Danio rerio) exposed to TCDD have shown a variety of developmental issues, including:

Pericardial and yolk sac edema researchgate.netnih.gov

Craniofacial malformations researchgate.netnih.gov

Arrested gill development researchgate.netnih.gov

Necrosis of various tissues, including the brain researchgate.netnih.gov

These effects often occur without an increase in initial egg mortality, highlighting the specific developmental toxicity of these compounds. nih.gov The timing of exposure is also critical, with studies showing that exposure during pre-implantation and peri-implantation can significantly impact embryo survival. nih.gov

The underlying mechanism for this toxicity is linked to the aryl hydrocarbon receptor (AHR). ee-net.ne.jp The AHR is a protein that, when bound by a dioxin-like compound, can activate gene expression. nih.gov This activation is believed to mediate many of the toxic effects of dioxins, including developmental abnormalities. nih.gov For instance, research has shown that TCDD-induced apoptosis (programmed cell death) in the embryonic vasculature is linked to embryo mortality. nih.gov

Table 1: Observed Developmental Effects of Dioxin-Like Compounds in Early Life Stages

| Effect | Species Studied | Compound |

| Pericardial Edema | Zebrafish | TCDD researchgate.netnih.gov |

| Yolk Sac Edema | Zebrafish | TCDD researchgate.netnih.gov |

| Craniofacial Malformations | Zebrafish | TCDD researchgate.netnih.gov |

| Arrested Gill Development | Zebrafish | TCDD researchgate.netnih.gov |

| Reduced Embryo Implantation | Mouse | TCDD nih.gov |

| Vascular Apoptosis | Medaka | TCDD nih.gov |

Maternal Transfer as an Exposure Route

Maternal transfer is a significant route of exposure to dioxins for developing offspring. researchgate.netnih.gov These lipophilic compounds can accumulate in the mother's tissues and be transferred to the embryo or neonate through the placenta and milk. nih.govnih.gov

Studies in zebrafish have demonstrated that brominated dioxins, including 2,7-DBDD, can be detected in female fish and are subsequently transferred to their eggs after dietary exposure. researchgate.net This maternal transfer can lead to adverse reproductive outcomes, such as reduced spawning success and altered ovarian morphology. researchgate.net

In mice, research has shown that TCDD is efficiently transferred to neonates through lactation. nih.gov Pups can receive doses via milk that are comparable on a body weight basis to the initial maternal dose. nih.gov This results in a rapid decrease in the mother's TCDD levels during lactation, with a corresponding increase in the pups' tissue levels. nih.gov The distribution of the compound in the offspring mirrors that of the mother, with high concentrations found in the liver. nih.govnih.gov

The transfer of these compounds from mother to offspring underscores the potential for trans-generational effects. nih.gov Even if the mother was exposed to the contaminant long before reproduction, the stored compounds can still be mobilized and passed on to the next generation. nih.gov

Table 2: Evidence of Maternal Transfer of Dioxin-Like Compounds

| Species | Compound(s) | Route of Transfer | Key Finding |

| Zebrafish | Brominated Dioxins (including 2,7-DBDD) | Eggs | Detected in eggs after maternal dietary exposure. researchgate.net |

| Mouse | TCDD | Placenta and Milk | Efficient transfer to neonates, leading to high tissue levels in pups. nih.gov |

| Mouse | TCDD | Placenta | Low but detectable levels found in the embryo and fetus. nih.gov |

Neurotoxicity Research in Relation to Dioxin-Like Compounds

The developing brain is highly sensitive to the effects of dioxins and related compounds. nih.gov Exposure during critical developmental windows can lead to a range of neurotoxic effects, even at low doses. nih.gov

Research has indicated that dioxins can act as "neural-disrupting" agents, affecting neural transmission and the formation of neural networks. nih.gov These effects are often mediated through the AHR. nih.gov For example, studies on cerebellar granule cells have shown that TCDD can induce an increase in total protein kinase C (PKC) activity in an AHR-dependent manner. nih.gov

Developmental neurotoxicity can manifest as behavioral changes. nih.gov Studies on animals exposed perinatally to dioxin-like compounds have reported hyperactivity and impaired attention. nih.gov It is important to note that commercial mixtures of other chemicals, such as polybrominated diphenyl ethers (PBDEs), may contain trace amounts of brominated dioxins, and some of the observed neurotoxic effects of these mixtures could be attributable to the dioxin contaminants. nih.gov

The mechanisms underlying the neurotoxicity of dioxins are complex and are thought to involve endocrine disruption, particularly of the thyroid hormone axis, which is crucial for brain development. nih.gov Dioxins have been shown to affect various brain functions, from higher cognitive processes to the control of reproduction. nih.gov

Table 3: Neurotoxic Effects Associated with Dioxin-Like Compounds

| Effect | Compound Type | Key Research Finding |

| Hyperactivity/Impaired Attention | Dioxin-Like Compounds | Observed in animals with postnatal exposure. nih.gov |

| Altered Neural Transmission | Dioxins | Suggested "neural-disrupting" action. nih.gov |

| Increased PKC Activity | TCDD | AHR-dependent increase in cerebellar granule cells. nih.gov |

| Disruption of Fear Conditioning | TBDD | In utero and lactational exposure disrupted memory in rats. niph.go.jp |

Advanced Analytical Methodologies for 2,7 Dibromodibenzo P Dioxin

Sample Preparation Techniques for Environmental and Biological Matrices

Effective sample preparation is crucial for isolating 2,7-DBDD from the sample matrix and removing co-extracted compounds that could interfere with subsequent analysis. This process typically involves an initial extraction followed by a series of cleanup and fractionation procedures.

Extraction Methodologies (e.g., Soxhlet, Accelerated Solvent Extraction)

The initial step in the analysis of 2,7-DBDD is its extraction from the solid or semi-solid sample matrix. The choice of extraction technique is critical for achieving high recovery of the target analyte.

Soxhlet Extraction (SE) is a classical and widely used technique for extracting organic compounds from solid materials. thermofisher.com It involves continuous extraction with a boiling solvent, such as toluene (B28343), over an extended period, typically 18 to 36 hours. thermofisher.com While exhaustive and effective, Soxhlet extraction is time-consuming and requires large volumes of organic solvent. thermofisher.comresearchgate.net For the analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), Soxhlet extraction with toluene has been shown to yield high recoveries and is considered a benchmark method. mdpi.com

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), is a more modern and automated alternative. ASE utilizes conventional solvents at elevated temperatures and pressures, which significantly reduces extraction times and solvent consumption compared to Soxhlet. thermofisher.comresearchgate.net For a 10-gram sample, an ASE extraction can be completed in under 15 minutes using less than 15 mL of solvent. thermofisher.com Studies comparing ASE and Soxhlet for dioxins and related compounds in matrices like soil, sediment, and fly ash have shown that ASE provides equivalent or even higher extraction efficiencies, particularly for congeners with high octanol-water partitioning coefficients. thermofisher.comnih.gov The elevated temperature and pressure used in ASE are favorable for the efficient extraction of these compounds from solid matrices. nih.gov

Table 1: Comparison of Soxhlet and Accelerated Solvent Extraction (ASE) for Dioxin-like Compounds

| Parameter | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) |

|---|---|---|

| Principle | Continuous extraction with boiling solvent at atmospheric pressure. | Extraction with liquid solvents at elevated temperatures and pressures. thermofisher.com |

| Typical Solvent | Toluene thermofisher.commdpi.com | Toluene, Hexane (B92381)/Acetone, Hexane nih.govniph.go.jpepa.gov |

| Extraction Time | 18-36 hours thermofisher.com | < 15-20 minutes per sample thermofisher.comlodz.pl |

| Solvent Volume | 250-500 mL thermofisher.com | < 30 mL per sample lodz.pl |

| Automation | Manual, though automated systems (Soxtherm) exist. thermofisher.com | Fully automated for multiple samples. nih.gov |

| Efficiency | Considered the traditional standard with good recoveries. mdpi.com | Equivalent or higher recoveries compared to Soxhlet, especially for highly halogenated congeners. thermofisher.comnih.gov |

| Notes | Time and solvent intensive. | Faster, less solvent use, potential for thermal degradation of some analytes if temperature is not optimized. nih.gov |

Clean-up and Fractionation Procedures

Following extraction, the crude extract contains the target analyte, 2,7-DBDD, along with a multitude of co-extracted interfering compounds such as lipids, polymers, and other organic molecules. A multi-step cleanup and fractionation procedure is required to isolate the analyte of interest into a clean fraction suitable for high-resolution instrumental analysis.

Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography, is a widely used cleanup technique for removing large molecular weight interferences such as lipids, polymers, and proteins from sample extracts. epa.govresearchgate.net This method separates molecules based on their size in solution. epa.gov The sample extract is passed through a column packed with a porous gel (e.g., cross-linked divinylbenzene-styrene copolymer like Bio-Beads S-X3). epa.gov Large molecules, which cannot enter the pores of the gel, travel a shorter path and are eluted first. Smaller molecules, including dioxins like 2,7-DBDD, diffuse into the pores, taking a longer path, and are eluted later. GPC is particularly valuable for the cleanup of extracts from biological tissues and fatty foods. nih.govchromatographyonline.com While effective, GPC can be time-consuming and require significant amounts of solvent, although modern automated systems have improved efficiency. j2scientific.eu

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the cleanup and fractionation of complex extracts in dioxin analysis. diva-portal.org HPLC can be used with various column types to achieve highly selective separations. For dioxin analysis, HPLC is often employed after initial cleanup steps to further purify and fractionate the sample. diva-portal.org For instance, HPLC systems can be used to separate planar compounds like PBDDs from non-planar interferences. diva-portal.org The use of different stationary phases allows for targeted separation based on specific chemical properties of the analytes and interferences.

A cornerstone of dioxin sample preparation is the use of adsorption chromatography with multi-layer silica (B1680970) gel and activated carbon columns. This combination provides a highly effective means of removing interferences and isolating the planar dioxin congeners.

Multi-layer Silica Gel Columns are packed with several layers of silica gel that have been modified with acids and bases. nih.govnih.gov A typical configuration may include layers of neutral silica, potassium hydroxide (B78521) (KOH) silica, and sulfuric acid-treated silica. nih.gov

Acidic Silica (H₂SO₄/Silica): This layer is effective at removing oxidizable compounds and other acid-labile interferences.

Basic Silica (KOH/Silica): This layer removes acidic compounds like phenols.

Silver Nitrate Silica (AgNO₃/Silica): This layer can be used to retain sulfur-containing compounds and some aromatic interferences. This multi-layered approach allows for the removal of a broad range of polar and non-polar interferences in a single step. nih.govnih.gov

Activated Carbon Column Chromatography is a critical step for fractionating dioxins and other planar aromatic compounds from non-planar compounds. researchgate.netnih.gov The graphitic structure of activated carbon allows for strong π-π interactions with the planar aromatic rings of dioxins. scispace.com The general procedure involves:

Loading the sample extract onto the carbon column.

Eluting non-planar compounds (like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs)) with a non-polar solvent like hexane or a dichloromethane/hexane mixture in the forward direction. researchgate.netscispace.com

Reversing the column flow and eluting the strongly retained planar compounds, including 2,7-DBDD, with a solvent that has a strong affinity for the carbon surface, such as toluene. researchgate.netscispace.com

This technique provides excellent separation of PBDDs from major interferences, which is essential for accurate quantification. researchgate.netnih.gov

Table 2: Typical Column Chromatography Steps for Dioxin Cleanup

| Column Type | Main Function | Typical Elution Scheme |

|---|---|---|

| Multi-layer Silica Gel | Removal of bulk interferences (fats, polar compounds). nih.govnih.gov | The sample is typically eluted with a non-polar solvent like n-hexane or a hexane/dichloromethane mixture. nih.gov |

| Alumina | Further cleanup, often used in conjunction with silica gel. Removes residual polar compounds. | Elution with solvents of increasing polarity, such as hexane followed by dichloromethane. researchgate.net |

| Florisil | Separation of PBDDs/Fs from PBDEs. nih.govresearchgate.net | PBDEs are eluted with hexane, while PBDDs/Fs are eluted with a more polar solvent like dichloromethane/hexane. niph.go.jp |

| Activated Carbon | Fractionation of planar (dioxins) from non-planar compounds. researchgate.netnih.gov | 1. Forward elution with hexane or hexane/DCM to remove non-planar compounds. 2. Reverse elution with toluene to collect planar compounds (dioxins). scispace.com |

For even greater selectivity, particularly for isomer-specific analysis, specialized HPLC columns are employed.

Amino (Aminopropyl) Columns: In HPLC, amino-bonded silica columns can be used as part of the cleanup and fractionation scheme. diva-portal.org They can operate in both normal-phase and weak anion-exchange modes, providing a different selectivity compared to silica or alumina. They are effective in separating compound classes and can be used in multi-column HPLC systems for comprehensive cleanup. diva-portal.org

PYE (Pyrenylethyl) Columns: Columns with a pyrenylethyl-silylated silica gel stationary phase (PYE) offer unique separation capabilities based on π-π interactions. nih.govresearchgate.net The planar pyrene (B120774) structure of the stationary phase interacts strongly with the planar aromatic systems of dioxin congeners, enabling the separation of closely related isomers that may be difficult to resolve on conventional C18 columns. nih.govnacalai.com PYE columns have been successfully used in reversed-phase HPLC with methanol (B129727) as the mobile phase to separate tetrachlorodibenzo-p-dioxin isomers and are a powerful tool for purifying specific congeners like 2,7-DBDD from complex mixtures. nih.govresearchgate.net

Chromatographic Separation and Detection Technologies

Chromatographic techniques, particularly when coupled with mass spectrometry, form the cornerstone of analytical strategies for 2,7-DiBDD. These methods provide the necessary selectivity and sensitivity to distinguish it from a multitude of other halogenated compounds.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)

Gas chromatography-high resolution mass spectrometry (GC-HRMS) is a powerful and widely used technique for the analysis of halogenated dioxins, including 2,7-DiBDD. nih.govee-net.ne.jp This method combines the exceptional separation capabilities of gas chromatography with the high mass accuracy and resolution of a high-resolution mass spectrometer. scioninstruments.com The use of GC-HRMS is well-established for the analysis of dioxins and furans, offering high selectivity and sensitivity. scioninstruments.comresearchgate.net

A significant challenge in the analysis of dibromodibenzo-p-dioxins is the presence of numerous isomers—compounds with the same molecular formula but different structural arrangements. Distinguishing 2,7-DiBDD from its other dibromo-isomers is critical. GC-HRMS allows for the tentative identification of polybrominated dibenzo-p-dioxins (PBDDs) by separating the individual congeners chromatographically and determining their molecular weights with high accuracy. ee-net.ne.jp The molecular weights of identified PBDDs are typically within ±0.002 mass units of their expected weights. ee-net.ne.jp Isotope-dilution GC-HRMS is a common approach where isotopically labeled standards are used for accurate quantification. ee-net.ne.jp

The separation of isomers is achieved by utilizing the different physicochemical properties of the congeners, which influence their interaction with the stationary phase of the GC column. nacalai.com For instance, the retention of polychlorinated dibenzo-p-dioxin (B167043) (PCDD) isomers can be influenced by hydrophobic interactions, charge transfer, and dipole-dipole interactions. nacalai.com

Table 1: GC-HRMS Parameters for PBDD Analysis

| Parameter | Specification |

|---|---|

| GC Column | J&W DB5MS (60 m x 0.32 mm x 0.32 µm) ee-net.ne.jp |

| Carrier Gas | Helium ee-net.ne.jp |

| MS Mode | Electron Ionization (EI) ee-net.ne.jp |

| Resolution | 8,000 ee-net.ne.jp |

| Ion Monitoring | Selected Ion Recording (SIR) of the two most intense ions of each molecular ion isotope distribution cluster ee-net.ne.jp |

This table presents typical parameters used in the GC-HRMS analysis of PBDDs, based on published research findings. ee-net.ne.jp

To enhance the confidence in isomer-specific identification, the use of complementary GC columns with different polarities is a common practice. ee-net.ne.jp A non-polar column, such as a DB-5MS, separates compounds primarily based on their boiling points and van der Waals interactions. ee-net.ne.jpchromtech.com In contrast, a polar column offers different selectivity based on dipole-dipole interactions and other polarity-related forces. nacalai.com

By analyzing a sample on two columns of different polarity, the retention times of the analytes will change relative to each other. ee-net.ne.jp This dual-column confirmation provides a higher degree of certainty in the identification of specific isomers like 2,7-DiBDD, as their relative retention times must match those of authentic reference standards on both columns. ee-net.ne.jp The combination of columns with different stationary phases, such as nitrophenylethyl (NPE) and pyrenylethyl (PYE) phases, can provide the necessary selectivity for separating isomers of polychlorinated aromatic compounds. nacalai.com

Table 2: Common GC Column Types and Their Properties

| Column Type | Stationary Phase Principle | Primary Separation Mechanism |

|---|---|---|

| Non-polar | Typically based on polydimethylsiloxane (B3030410) (PDMS) chromtech.com | Boiling point and van der Waals interactions chromtech.com |

| Polar | Contains functional groups that can engage in dipole-dipole or hydrogen bonding interactions | Polarity and dipole moment nacalai.com |

This table outlines the general principles of non-polar and polar GC columns used in the separation of halogenated compounds. nacalai.comchromtech.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) with Micro-Electron Capture Detection (µECD)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful separation technique that offers significantly increased peak capacity and resolution compared to single-column GC. diva-portal.org In GCxGC, two columns with different selectivities are coupled in series. researchgate.net The entire effluent from the first-dimension column is sequentially trapped, focused, and re-injected onto the second-dimension column. This process creates a two-dimensional chromatogram with highly resolved peaks.

For the analysis of halogenated compounds like dioxins, a micro-electron capture detector (µECD) is often used due to its high sensitivity to electrophilic compounds. diva-portal.org The combination of GCxGC with µECD has been investigated as a cost-effective screening method for dioxins and dioxin-like compounds in various matrices, including food, feed, and environmental samples. diva-portal.org Studies have shown good agreement between GCxGC-µECD results and those obtained by the reference method, GC-HRMS. diva-portal.org This suggests that GCxGC-µECD has the potential to be a routine method for the congener-specific analysis of these compounds. diva-portal.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-based methods are predominant for the analysis of many persistent organic pollutants, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a revolutionary technique for environmental analysis over the last decade. chromatographyonline.comspectroscopyonline.com LC-MS/MS is particularly well-suited for the analysis of polar and thermally labile compounds that are not easily amenable to GC analysis. chromatographyonline.comspectroscopyonline.com

For brominated flame retardants, which can be structurally related to brominated dioxins, LC-MS/MS has proven to be a valuable analytical tool. chromatographyonline.comresearchgate.net The technique allows for the identification and quantification of highly polar organic compounds at very low levels with minimal sample cleanup and without the need for derivatization. chromatographyonline.comspectroscopyonline.com LC-MS/MS is the analytical technique of choice for analyzing certain brominated flame retardants, such as hexabromocyclododecane (HBCD) and tetrabromobisphenol A (TBBPA). nih.govchromatographyonline.comresearchgate.net While the direct application to 2,7-DiBDD is less commonly reported than GC-MS, the principles of LC-MS/MS make it a potentially viable technique, especially for analyzing more polar transformation products or in complex matrices where extensive cleanup for GC-MS is challenging. ontosight.ai

Quantitative Determination and Confirmation Techniques

The accurate quantification of 2,7-DiBDD relies heavily on the use of isotope dilution techniques. ee-net.ne.jp In this method, a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled 2,7-DiBDD) is added to the sample at the beginning of the analytical procedure. This internal standard behaves similarly to the native analyte throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, compensating for any losses during sample preparation. ee-net.ne.jp

Confirmation of the identity of 2,7-DiBDD is typically based on several criteria:

Retention Time: The retention time of the analyte peak must match that of an authentic standard within a specified window on both primary and confirmation GC columns. ee-net.ne.jp

Isotope Ratio: The ratio of the intensities of the two most abundant ions in the molecular ion cluster must match the theoretical isotopic abundance ratio within a certain tolerance. scioninstruments.com

High-Resolution Mass Measurement: The measured mass of the molecular ion must be within a narrow mass tolerance (typically in the low ppm range) of the calculated exact mass. ee-net.ne.jp

Gas chromatography coupled to triple quadrupole mass spectrometry (GC-MS/MS) has also been recognized as a confirmatory method for dioxin analysis. scioninstruments.com This technique offers improved sensitivity and selectivity for ultra-trace analysis in complex matrices and requires less maintenance compared to GC-HRMS. scioninstruments.com

Quality Assurance and Quality Control in Dioxin Analysis

Quality Assurance (QA) and Quality Control (QC) are fundamental components of dioxin analysis, ensuring the accuracy, precision, and reliability of the data. iarc.fr These procedures encompass all stages of the analytical process, from sample collection and extraction to instrumental analysis and data reporting. inchem.org Given the extremely low concentrations of interest, a comprehensive QA/QC program is necessary to identify and mitigate potential sources of error, such as contamination, matrix interference, and analyte loss. env.go.jprsc.org

The use of internal standards is a cornerstone of quantitative analysis for dioxins. To compensate for analyte losses during sample preparation and variations in instrument response, samples are spiked with a known quantity of an isotopically labeled analog of the target analyte before extraction. rsc.orgee-net.ne.jp For the analysis of brominated dioxins, this often involves using ¹³C₁₂-labeled congeners. ee-net.ne.jp For instance, while a specific labeled standard for 2,7-Dibromodibenzo-p-dioxin might be used, it is common practice in dioxin analysis to use a suite of labeled standards, such as ¹³C₁₂-labeled 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (¹³C₁₂-TCDD), to quantify a range of congeners. ee-net.ne.jp The native compound's concentration is then calculated relative to the recovery of its corresponding labeled internal standard.

Certified Reference Materials (CRMs) are critical for method validation and ongoing quality control. diva-portal.org These are materials, such as soil, sediment, or fly ash, that contain a known, certified concentration of the analytes of interest. diva-portal.org By analyzing a CRM alongside unknown samples, a laboratory can verify the accuracy and precision of its entire analytical procedure, from extraction and cleanup to instrumental measurement. For example, studies validating methods for dioxin analysis have successfully used CRMs like fly ash (BCR 490) and soil samples (CRM 529) to demonstrate good agreement with certified values. diva-portal.org Companies like AccuStandard and Wellington Laboratories are key providers of CRMs and individual standard solutions, including those for various brominated and chlorinated dioxins, which are essential for these QA/QC processes. well-labs.comaccustandard.comdksh.kr

The Method Detection Limit (MDL) and Method Quantification Limit (MQL) are key performance characteristics of an analytical method for this compound. The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The MQL, or Limit of Quantification (LOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

These limits are not static values; they are highly dependent on the specific analytical instrumentation (e.g., high-resolution vs. low-resolution mass spectrometry), the sample matrix (e.g., water, soil, biological tissue), and the sample preparation procedure. diva-portal.orgenv.go.jp For instance, the analysis of bromophenol precursors to dioxins using high-performance liquid chromatography showed detection limits ranging from 18.2 to 65.3 µg/L. researchgate.net A competitive binding assay developed for 2,3,7,8-TCDD reported a minimal detectable concentration of 10 pM, which corresponds to 3.2 picograms in a 1-mL assay volume. nih.gov While these examples are for related compounds or different methods, they illustrate the low-level detection capabilities required for dioxin analysis.

The determination of MDLs and MQLs typically involves the statistical analysis of results from repeated measurements of spiked samples at low concentrations. Regulatory guidelines often specify the procedures for determining and verifying these limits to ensure that data of known quality are produced. env.go.jp

Table of Representative Detection Limits for Dioxin-Related Compounds

The following table provides examples of detection limits for related compounds to illustrate the typical concentration ranges achieved in trace analysis. It is important to note that specific MDLs and MQLs for this compound would be determined by the individual laboratory based on their specific method and matrix.

| Compound/Method Class | Matrix | Detection Limit | Citation |

| Bromophenols (HPLC-ECD/UV-Vis) | River Water | 18.2 - 65.3 µg/L | researchgate.net |

| 2,3,7,8-TCDD (Competitive Binding Assay) | Assay Buffer | 10 pM (3.2 pg/mL) | nih.gov |

| PCDD/Fs (GC-HRMS) | General | pg/m³ (air) to pg/g (solids) | env.go.jp |

Environmental Risk Assessment and Management Strategies for Polybrominated Dibenzo P Dioxins

Toxic Equivalency Factor (TEF) Concept and Application for Polybrominated Dioxins

The TEF approach is a method used to express the toxicity of dioxins, furans, and polychlorinated biphenyls (PCBs) in terms of the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) wikipedia.org. This concept is critical for risk assessment and regulatory control, allowing the toxicity of a mixture of dioxin-like compounds to be represented by a single value known as the toxic equivalency (TEQ) wikipedia.org. The TEF of a specific congener is a numerical factor that represents the ratio of its toxicity to that of 2,3,7,8-TCDD, which is assigned a TEF of 1.0 wikipedia.orgornl.gov.

The World Health Organization (WHO) has been instrumental in the development and re-evaluation of TEFs for dioxin-like compounds. The TEF concept is primarily focused on congeners that have halogen substitutions at the 2, 3, 7, and 8 positions, as these are considered to be the most toxicologically relevant nih.gov. These "planar" dioxin-like compounds are known to elicit a range of toxic and biological effects through their interaction with the aryl hydrocarbon (Ah) receptor nih.govnih.gov.

For polybrominated dibenzo-p-dioxins (PBDDs), the WHO has recommended the use of the same TEF values as their chlorinated analogues nih.gov. This recommendation stems from a limited database of relative effect potencies (REPs) for brominated compounds in mammals nih.gov. However, available data suggests that the REPs for PBDDs generally align with their chlorinated counterparts, typically within one order of magnitude nih.gov. Therefore, in the absence of a specific, officially assigned TEF for 2,7-Dibromodibenzo-p-dioxin, the TEF of its chlorinated analogue, 2,7-Dichlorodibenzo-p-dioxin, would be used as an interim value.

It is important to note that the TEF concept has predominantly focused on the 2,3,7,8-substituted congeners due to their high toxicity. Congeners without this specific substitution pattern, such as this compound, are generally considered to be less toxic, and as a result, have not been assigned official TEF values by the WHO. The scientific consensus is that congeners lacking the 2,3,7,8-substitution pattern have significantly lower toxic potential.

The WHO periodically re-evaluates TEF values as new scientific data becomes available. The most recent re-evaluation in 2022 resulted in updated TEFs for several chlorinated dioxins and PCBs, although the fundamental approach for brominated congeners remains the same who.inttoxstrategies.comeurofins.de.

Table 1: WHO TEF Values for Selected Dioxin-Like Compounds

| Compound | WHO 2005 TEF | WHO 2022 TEF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 | 0.8 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 | 0.2 |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 1 | 1 |

| This compound | Not Assigned | Not Assigned |

*Interim value based on the chlorinated analogue.

The formula for calculating TEQ is as follows:

TEQ = Σ (Concentration of congener i × TEF of congener i)

This approach allows for a standardized assessment of the risk posed by complex environmental mixtures of dioxin-like compounds. For instance, if a soil sample contains multiple PBDD congeners, the TEQ value would provide a comprehensive estimation of the sample's total dioxin-like toxicity, which can then be used for risk management and regulatory purposes.

Exposure Assessment Methodologies

Assessing human and environmental exposure to specific PBDD congeners like this compound is challenging due to their low concentrations in the environment and the complexity of the mixtures in which they occur. However, general methodologies for assessing exposure to dioxin-like compounds are well-established.

The primary route of human exposure to dioxin-like compounds, including PBDDs, is through the diet nih.gov. These compounds are persistent in the environment and bioaccumulate in the fatty tissues of animals. Consequently, foods of animal origin, such as meat, dairy products, fish, and shellfish, are the main sources of human exposure nih.gov.

PBDDs can enter the food chain through various environmental pathways:

Atmospheric Deposition: PBDDs released from combustion sources can be transported through the air and deposited onto soil, water, and vegetation.

Soil Contamination: Contaminated soil can be a source of exposure for grazing animals and can also lead to the contamination of crops.

Water and Sediment Contamination: PBDDs can accumulate in the sediments of water bodies, where they can be taken up by aquatic organisms and move up the food chain frontiersin.org.

Inhalation of contaminated air and dust, as well as dermal contact with contaminated soil, are generally considered minor exposure pathways for the general population.

Biomonitoring studies involve the measurement of chemical compounds or their metabolites in biological samples such as blood, milk, or tissues. These studies provide a direct measure of the body burden of these compounds and are a valuable tool for assessing human and wildlife exposure.

Human biomonitoring studies for dioxin-like compounds have been conducted worldwide, often focusing on chlorinated congeners in human milk and blood serum nih.govresearchgate.netbohrium.com. While there is a growing body of literature on the presence of PBDDs in environmental and biological samples, specific data for this compound are scarce. Studies on PBDDs in human tissues have often focused on the more toxic 2,3,7,8-substituted congeners. The lack of specific biomonitoring data for 2,7-DBDD makes it difficult to accurately assess the extent of human exposure to this particular compound.

Biomonitoring in wildlife, particularly in species at the top of the food chain such as predatory birds and marine mammals, can serve as an indicator of environmental contamination with PBDDs.

Epidemiological studies investigate the patterns and causes of health and disease conditions in defined populations. For dioxin-like compounds, these studies have often focused on populations with high levels of exposure, such as workers in chemical industries or individuals affected by industrial accidents.

The health effects of PBDDs are thought to be similar to those of their chlorinated counterparts, which include developmental and reproductive problems, immune system damage, and an increased risk of cancer nih.govbohrium.com. However, there is a significant lack of epidemiological research specifically investigating the health effects of exposure to PBDDs, including this compound, in human populations nih.gov. Most epidemiological studies on dioxin-like compounds have focused on 2,3,7,8-TCDD and other chlorinated congeners frontiersin.orgresearchgate.net. The limited exposure data for PBDDs presents a major challenge for conducting meaningful epidemiological investigations nih.gov.

Remediation Technologies for Contaminated Media

Polybrominated dibenzo-p-dioxins (PBDDs), including the congener this compound, are persistent organic pollutants (POPs) that exhibit low mobility in soil due to their strong adsorption to particulate matter and low water solubility. inchem.org Their persistence and potential for bioaccumulation necessitate effective remediation strategies for contaminated soil and other media to mitigate environmental risks.

Soil Remediation Techniques (e.g., Steam Distillation)

A range of technologies has been developed and applied to remediate soil contaminated with dioxin-like compounds. These methods can be broadly categorized as physical, chemical, and biological treatments. nih.gov The selection of a specific technique depends on factors such as the type and concentration of the contaminant, site-specific conditions, and regulatory requirements. lonestarhazmat.com

Thermal Technologies: Thermal treatment is a well-established and highly effective method for destroying dioxins in soil. clu-in.org

Incineration: This is considered a preferred technology for dioxin-containing materials, utilizing high temperatures (often exceeding 1,200°C) to achieve a destruction and removal efficiency (DRE) of over 99.9999%. clu-in.org Rotary kilns are a versatile and popular type of incinerator for treating contaminated solids and liquids.

Thermal Desorption: This process operates at lower temperatures than incineration (e.g., 335°C) to vaporize contaminants like dioxins from the soil matrix. clu-in.org The vaporized pollutants are then collected and treated in a separate unit. unt.edu This technology has been successfully applied on a large scale for dioxin-contaminated sites. clu-in.org

Vitrification: This is primarily a stabilization technique that uses extremely high temperatures to melt the contaminated soil, which then cools into a glassy, solid mass. clu-in.org This process traps the contaminants within the matrix, significantly reducing their mobility and bioavailability. clu-in.org

Physical and Chemical Technologies:

Steam Distillation: Research has shown that steam distillation can be an effective method for removing dioxins from soil. nih.gov One study demonstrated that this technique successfully removed 2,7-Dichlorodibenzo-p-dioxin, a chlorinated analog of this compound, from artificially contaminated soil, reducing its concentration to less than 5% in 20 minutes. nih.govpharm.or.jpresearchgate.net The process works by using steam to vaporize the volatile and semi-volatile organic contaminants, which can then be collected and treated. researchgate.net

Solvent Extraction: This method uses solvents to dissolve and remove dioxins from the soil. The resulting extract, rich in contaminants, is then treated, often by incineration. nih.gov

Chemical Oxidation/Reduction: In-situ chemical oxidation (ISCO) involves introducing chemical oxidants into the soil to break down contaminants into less toxic substances. blastox.commdpi.com Heat-activated persulfate is one such treatment that has been explored for the destruction of dioxins. researchgate.net

Biological Technologies:

Bioremediation and Phytoremediation: These emerging technologies use microorganisms or plants to degrade or contain pollutants in the soil. nih.govclu-in.org While considered more environmentally friendly and less energy-intensive, their effectiveness and applicability for dioxins are still under assessment for large-scale field applications. clu-in.org

Below is a summary of common soil remediation techniques for dioxin-like compounds.

| Remediation Technique | Description | Primary Mechanism | Effectiveness for Dioxins |

| Incineration | High-temperature (e.g., >1,200°C) combustion of soil to destroy organic contaminants. | Destruction | Very high (>99.9999% DRE). |

| Thermal Desorption | Medium-temperature (e.g., 335-850°C) heating to vaporize contaminants for separate treatment. clu-in.orgnih.gov | Separation/Destruction | High (>99.99% removal). nih.gov |

| Steam Distillation | Injection of steam to vaporize volatile and semi-volatile contaminants from the soil matrix. nih.govresearchgate.net | Separation | Effective for certain congeners. pharm.or.jp |

| Vitrification | Melting of soil at very high temperatures to form a stable, glassy solid that immobilizes contaminants. clu-in.org | Stabilization | High; reduces mobility. clu-in.org |

| Chemical Oxidation | Introduction of chemical agents (e.g., persulfate, Fenton's reagent) to chemically degrade pollutants. researchgate.net | Destruction | Promising; can enhance biodegradation. researchgate.net |

| Bioremediation | Use of microorganisms to break down organic contaminants into less harmful substances. douglaspartners.com.au | Destruction | Under development for dioxins. clu-in.org |

Waste Treatment and Disposal Strategies

The management of wastes containing this compound and other PBDDs requires strategies that ensure their permanent destruction or secure containment to prevent environmental release. These wastes include contaminated soils, residues from industrial processes, and fly ash from incinerators. nih.gov

High-Temperature Incineration: Incineration is the most common and efficient technology for the destruction of hazardous organic waste, including PBDDs. researchgate.net To be effective, incinerators must operate under controlled conditions, including high temperatures (e.g., above 850°C) and sufficient residence time, to ensure the complete breakdown of the dioxin molecules. researchgate.net Modern municipal solid waste incinerators are equipped with advanced air pollution control devices (APCDs) to capture any residual pollutants in the flue gas. nih.govresearchgate.net The resulting fly ash and bottom ash must be managed carefully, as they can contain concentrated levels of dioxins and heavy metals. nih.govipen.org

Hazardous Waste Landfilling: Residues from treatment processes, such as fly ash and slag from incineration and vitrification, are typically disposed of in specially engineered hazardous waste landfills. nih.gov These landfills are designed with multiple barrier systems, including impermeable liners and leachate collection systems, to prevent the migration of contaminants into the surrounding soil and groundwater. douglaspartners.com.au Prior to landfilling, waste is often solidified or stabilized to further reduce the leachability of the toxic compounds. nih.gov

Alternative Destruction Technologies: While incineration is the benchmark, several other technologies are used for treating concentrated dioxin wastes:

Catalytic Destruction: Systems like the Shell Dioxin Destruction System use a catalyst to destroy dioxins and furans in flue gas at relatively low temperatures (as low as 160°C), which can be retrofitted to existing industrial facilities. shell.com

Base-Catalyzed Decomposition (BCD): This chemical process can break down halogenated aromatic compounds. clu-in.org

Supercritical Water Oxidation: This technology uses water at high temperatures and pressures to oxidize and destroy complex organic waste. clu-in.org

The choice of treatment is often dictated by the waste matrix (solid, liquid, sludge) and the concentration of the contaminants. clu-in.org

Regulatory Frameworks and Policy Implications

The regulation of PBDDs like this compound is often addressed within the broader category of "dioxins and dioxin-like compounds," which includes polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and certain polychlorinated biphenyls (PCBs). nih.gov

Development of Environmental Standards and Guidelines

Due to the complex nature of dioxin mixtures found in the environment, regulators have adopted the Toxic Equivalency (TEQ) concept. This approach uses Toxic Equivalency Factors (TEFs) to express the toxicity of different dioxin-like compounds relative to the most toxic congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). nih.govlongdom.org In 2011, a World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert panel concluded that 2,3,7,8-substituted PBDDs and PBDFs should be included in the TEF concept to improve human risk assessment. nih.gov

Specific regulatory limits for PBDDs in media like soil, water, or air are not as widely established as those for their chlorinated counterparts. However, some jurisdictions have set standards that encompass both.

Germany's Dioxin Ordinance: This regulation imposes limits on both chlorinated and brominated dioxins and furans in products, which indirectly affects the use and recycling of materials containing brominated flame retardants, a key precursor to PBDD formation. mst.dk

U.S. EPA Regulations: The U.S. Environmental Protection Agency (EPA) has regulations under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA) that require testing and control of certain chemicals that may be contaminated with halogenated dioxins and furans. epa.govepa.gov For land disposal, EPA has set a treatment standard for dioxin-containing waste at less than 1 part per billion (ppb) TEQ.

These frameworks establish the basis for managing risks associated with PBDDs, driving the need for effective remediation and waste management strategies.

Implementation of Best Available Techniques (BAT) and Best Environmental Practices (BEP)

A primary strategy for managing PBDDs is to prevent their formation and release at the source. PBDDs are not produced intentionally but are formed as unintentional by-products in thermal and chemical processes involving bromine and organic matter. inchem.org Key sources include waste incineration, metals smelting, and the production and processing of brominated flame retardants. nih.goviaeg.com

International agreements like the Stockholm Convention require parties to promote the use of Best Available Techniques (BAT) and Best Environmental Practices (BEP) for sources that release unintentional POPs. state.gov

For Industrial Thermal Processes: BAT/BEP focuses on optimizing combustion conditions to ensure complete destruction of organic matter. This includes maintaining high temperatures (above 850°C), ensuring sufficient oxygen, and avoiding temperature ranges (200-650°C) that favor de novo synthesis of dioxins. researchgate.netlongdom.org The addition of inhibitors like calcium oxide (CaO) can also curb PBDD formation by neutralizing bromine precursors. researchgate.net